REACTION_SMILES
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[Br:19].[CH:20]([CH3:21])=[O:22].[F:2][C:3]([c:4]1[cH:5][cH:6][c:7](-[c:10]2[cH:11][cH:12][c:13]([Br:16])[cH:14][cH:15]2)[cH:8][cH:9]1)([F:17])[F:18].[Mg:1].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[F:2][C:3]([c:4]1[cH:5][cH:6][c:7](-[c:10]2[cH:11][cH:12][c:13]([CH:20]([CH3:21])[OH:22])[cH:14][cH:15]2)[cH:8][cH:9]1)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc(-c2ccc(Br)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(O)c1ccc(-c2ccc(C(F)(F)F)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |